dodecyl dihydrogen phosphate;morpholine
Description
Contextualization within Organophosphorus and Heterocyclic Chemistry Research
Dodecyl dihydrogen phosphate (B84403);morpholine (B109124) is a noteworthy example of an organophosphorus compound. Organophosphorus chemistry is a broad field that encompasses compounds with a carbon-phosphorus bond, though it is often extended to include phosphate esters like dodecyl dihydrogen phosphate. dtu.dk These compounds are fundamental to various industrial and biological processes. Alkyl phosphates, for instance, are crucial in biochemistry as components of DNA, RNA, and ATP. dtu.dk In industrial applications, they are utilized as surfactants, emulsifiers, and additives in lubricants. researchgate.netscirp.org
Simultaneously, the morpholine component places this compound within the realm of heterocyclic chemistry. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. researchgate.netresearchgate.net This structure imparts unique properties, such as its basicity and utility as a corrosion inhibitor and a versatile synthetic intermediate. researchgate.netresearchgate.netmdpi.com The combination of these two chemical domains in one molecule, dodecyl dihydrogen phosphate;morpholine, suggests a synergistic potential for novel applications.
Historical Development of Related Chemical Entities in Academic Literature
Morpholine was first synthesized in the late 19th century and was initially, though incorrectly, thought to be a part of the morphine structure, which led to its name. researchgate.net Its industrial importance grew with the discovery of its efficacy as a corrosion inhibitor in steam boiler systems, a pH adjuster, and an intermediate in the synthesis of rubber chemicals and other organic compounds. researchgate.netnih.gov The combination of long-chain alkyl phosphates with various amines to form salts for specific applications is a logical progression of this historical development, leading to compounds like this compound.
Contemporary Significance in Chemical Science and Engineering Research
In recent years, there has been a growing interest in the development of functional materials with specific and enhanced properties. The morpholinium cation, derived from morpholine, has been investigated in the context of ionic liquids and as a component of volatile corrosion inhibitors. mdpi.com Studies on morpholine salts have demonstrated their ability to form protective films on metal surfaces, thereby preventing corrosion. researchgate.netmdpi.com
The dodecyl phosphate anion is a well-known surfactant, and its properties, such as its ability to lower surface tension and form micelles, are well-documented. The combination of these two ions into a single salt, this compound, is anticipated to yield a multifunctional compound. Such a compound could act as a corrosion-inhibiting surfactant, finding use in metalworking fluids, protective coatings, and water treatment applications. Research into such materials is driven by the need for more efficient and environmentally benign chemical solutions in various industrial processes. The study of such dual-function molecules is a significant area of contemporary research in both chemical science and engineering.
Data Tables
The following tables provide a summary of the key compounds mentioned in this article and their relevant chemical data.
Table 1: Compound Names
| Compound Name |
| Dodecyl dihydrogen phosphate |
| Morpholine |
| This compound |
| Dodecyl phosphate |
| Morpholinium |
Table 2: Physicochemical Data of Dodecyl Dihydrogen Phosphate This table presents data for the free acid form.
| Property | Value | Reference |
| Molecular Formula | C12H27O4P | |
| Molecular Weight | 266.31 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Purity | >95.0% (qNMR) |
Table 3: Properties of Morpholine
| Property | Value | Reference |
| Molecular Formula | C4H9NO | researchgate.net |
| Molecular Weight | 87.12 g/mol | researchgate.net |
| Appearance | Colorless liquid | researchgate.net |
| Odor | Weak, ammonia- or fish-like | researchgate.net |
| Basicity (pKa of conjugate acid) | 8.36 |
Structure
2D Structure
Properties
IUPAC Name |
dodecyl dihydrogen phosphate;morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-6-4-2-5-1/h2-12H2,1H3,(H2,13,14,15);5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUQAKSRPKVGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65104-37-2 | |
| Details | Compound: Phosphoric acid, monododecyl ester, compd. with morpholine (1:2) | |
| Record name | Phosphoric acid, monododecyl ester, compd. with morpholine (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65104-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40214568 | |
| Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214568 | |
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Molecular Weight |
353.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64346-58-3 | |
| Record name | Phosphoric acid, monododecyl ester, compd. with morpholine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64346-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
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| Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
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| Record name | Dodecyl dihydrogen phosphate, compound with morpholine (1:1) | |
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Synthetic Methodologies and Chemical Derivatization
Direct Synthesis Routes of Dodecyl Dihydrogen Phosphate (B84403);Morpholine (B109124)
The direct synthesis of the salt, dodecyl dihydrogen phosphate;morpholine, is fundamentally an acid-base reaction between dodecyl dihydrogen phosphate (the acid) and morpholine (the base). Morpholine, a secondary amine, acts as a base due to the lone pair of electrons on the nitrogen atom. wikipedia.org The reaction involves the transfer of a proton from the phosphoric acid group to the nitrogen atom of the morpholine ring, forming the morpholinium cation and the dodecyl dihydrogen phosphate anion.
Stoichiometric Reactant Ratios and Reaction Conditions
The formation of the this compound salt proceeds via a straightforward acid-base neutralization. The stoichiometry of this reaction is typically a 1:1 molar ratio of dodecyl dihydrogen phosphate to morpholine.
The reaction is generally carried out in a suitable solvent in which both reactants are soluble. The choice of solvent can influence the reaction rate and the ease of product isolation. The reaction is often exothermic, and temperature control may be necessary, particularly for large-scale preparations. Upon mixing the reactants, the salt is formed, and it may precipitate out of the solution if its solubility is exceeded, or it can be isolated by removal of the solvent.
Table 1: Stoichiometric and Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Reactant 1 | Dodecyl Dihydrogen Phosphate |
| Reactant 2 | Morpholine |
| Molar Ratio | 1:1 |
| Reaction Type | Acid-Base Neutralization |
| Solvent | Suitable organic solvent |
Catalytic Approaches in Synthesis
While the direct salt formation is not typically catalytic, catalysts play a significant role in the synthesis of the precursors, particularly N-substituted morpholines. For instance, the synthesis of various morpholine compounds can be achieved in the presence of catalytic amounts of metal phosphates, such as those of strontium, copper, magnesium, and others. google.com These catalysts are effective for organic condensation reactions.
In a related synthesis, N-dodecylmorpholine can be produced from lauryl alcohol and morpholine in a hydrogen atmosphere with a catalyst. google.com This condensation reaction demonstrates the utility of catalysis in forming C-N bonds involving the morpholine nitrogen.
Suspension Methodologies for N-Substituted Morpholine Formation
A suspension method has been developed for the production of N-dodecylmorpholine, a related N-substituted morpholine. google.com This process utilizes dodecanol (B89629) as the continuous phase and morpholine as the dropwise-added phase. The reaction is catalyzed and takes place in a suspension batch reactor. This "one-pot" synthesis is advantageous as it simplifies the operational procedures. The use of a suspension is particularly suitable for reactants with high boiling points, like n-dodecyl alcohol, as it avoids the need for gas-phase reactions and reduces equipment and operational costs. google.com
Key features of the suspension methodology include:
Continuous Phase: Dodecanol
Dispersed Phase: Morpholine (added dropwise)
Catalyst: A composition containing Copper (Cu), a transition metal (e.g., Fe, Ni, Co, Cr), and Aluminum Oxide (Al₂O₃). google.com
Reaction Temperature: 120–220°C google.com
Reaction Time: 2–4 hours google.com
Precursor Chemistry and Analogous Compound Synthesis
The synthesis of the title compound is intrinsically linked to the preparation of its precursors, namely mono-alkyl phosphates and morpholine derivatives.
Synthesis of Mono-Alkyl Phosphates and Derivatives
Mono-alkyl phosphates, such as dodecyl dihydrogen phosphate, are crucial precursors. Various methods exist for their synthesis. A common industrial method involves the phosphating reaction of fatty alcohols with phosphorus pentoxide (P₂O₅). elpub.ruresearchgate.net This reaction can be tailored to produce a mixture of mono- and di-substituted phosphoric acid esters by controlling the synthesis conditions and feedstock properties. elpub.ru
Another approach is the esterification of phosphoric acid with alcohols in the presence of acetic anhydride. researchgate.net Polyphosphoric acid can also be used to phosphorylate alcohols in an aprotic solvent. uctm.edu A patented method describes the use of a mixture of phosphoric acid and P₂O₅ as the phosphorylating reagent to synthesize alkyl phosphoric acid monoesters with high selectivity. google.com
Table 2: Comparison of Synthetic Methods for Mono-Alkyl Phosphates
| Phosphorylating Agent | Reactant | Key Features |
|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Fatty Alcohols | Industrial method, can produce mono- and di-esters. elpub.ruresearchgate.net |
| Phosphoric Acid & Acetic Anhydride | Aliphatic Alcohols | A method for synthesizing organic-soluble monoalkyl phosphate esters. researchgate.net |
| Polyphosphoric Acid | Alcohols | Phosphorylation is carried out in an aprotic solvent. uctm.edu |
Polymer-Supported Synthesis of Alkyl Dihydrogen Phosphates
The principles of alkyl dihydrogen phosphate synthesis can be extended to polymer chemistry to create functional materials. This involves either the polymerization of monomers already containing a dihydrogen phosphate group or the post-polymerization modification of a polymer to introduce these functional groups. nih.govencyclopedia.pub
These phosphorus-containing polymers have applications in various fields, including as dental adhesives and biomaterials. vdoc.pub The synthesis strategies for creating polymers with sidechain phosphorus-containing acids often involve the (co)polymerization of unsaturated phosphoric or phosphinic acids or their esters, followed by hydrolysis. nih.govencyclopedia.pub For example, polymerizable phosphonic acids (PAs) and dihydrogen phosphates (DHPs) have been synthesized to improve the properties of dental adhesives. vdoc.pub
The synthesis can also be achieved via polymer-supported approaches where ligands for catalysts are attached to a polymer backbone. This has been explored for phosphorus-stereogenic aminophosphane-phosphite and -phosphinite ligands. nih.gov
Green Chemistry Principles in Phosphonate Synthesis
The synthesis of phosphonates, a class of organic phosphorus compounds, is increasingly being viewed through the lens of green chemistry. This field of chemical engineering focuses on designing products and processes that minimize the use and generation of hazardous substances sciencedaily.com. The core principles of green chemistry are highly relevant to phosphonate synthesis, aiming to address environmental concerns and the fact that phosphorus is considered a critical raw material sciencedaily.combioengineer.org.
Key green chemistry principles applicable to phosphonate synthesis include:
Safer Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of environmentally benign alternatives like water-based or bio-derived solvents huarenscience.com. For instance, Polyethylene glycol (PEG) has been identified as a green, alternative reaction medium for various reactions, including the synthesis of benzyl phosphonates frontiersin.org. The goal is also to use milder reaction conditions to reduce energy consumption huarenscience.com.
Use of Renewable Feedstocks: A fundamental aspect of sustainability is the shift from finite resources to renewable ones. In the context of phosphonate synthesis, this involves exploring bio-based starting materials to reduce dependence on traditional, non-renewable chemical precursors huarenscience.com.
Catalysis: The use of catalysts, particularly those based on earth-abundant and non-toxic metals like iron and copper, is a key strategy huarenscience.com. Catalytic systems can enable reactions to proceed efficiently under milder conditions and can often be recycled and reused. An example is the use of a PEG/KI catalytic system for a sustainable synthesis of benzyl phosphonates, which avoids volatile solvents and reactive alkali metals frontiersin.org.
While feasible green chemistry methods have been developed for synthesizing phosphonates, significant research is still needed, particularly in the efficient recovery and recycling of phosphorus itself sciencedaily.com. The interplay between phosphorus utilization and environmental sustainability presents both challenges and opportunities for innovation in organic phosphorus chemistry bioengineer.org.
Synthesis of N-Substituted Morpholine Compounds from Alcohol and Morpholine
The morpholine ring is a significant heterocyclic scaffold in chemistry nih.gove3s-conferences.org. The synthesis of N-substituted morpholines can be achieved through various routes, often starting from precursor molecules like amino alcohols. These methods involve the formation of the morpholine ring and the simultaneous or subsequent addition of a substituent to the nitrogen atom.
One prominent industrial method involves the dehydration of diethanolamine (an amino alcohol) using concentrated sulfuric acid wikipedia.org. Another industrial process starts with diethylene glycol and ammonia (B1221849) under high temperature and pressure in the presence of a catalyst wikipedia.org.
More complex N-substituted morpholines can be synthesized in a stepwise manner. A general strategy involves starting with an N-protected amino alcohol, which is treated with sodium hydride and allyl bromide to form an allyl ether. Following deprotection, a palladium-catalyzed N-arylation can be performed to yield the desired N-substituted precursor, which can then undergo further reactions to form the morpholine ring e3s-conferences.orgnih.gov. A palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide is a key step in a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols e3s-conferences.orgnih.gov.
The following table summarizes various approaches to synthesizing N-substituted morpholines, highlighting the role of alcohol precursors.
| Starting Material(s) | Key Reagents/Catalysts | Description of Method | Product Type |
|---|---|---|---|
| Diethanolamine | Concentrated Sulfuric Acid | Industrial production method involving dehydration of the amino alcohol to form the morpholine ring. wikipedia.org | Unsubstituted Morpholine |
| Diethylene Glycol and Ammonia | Hydrogen, Catalyst | Industrial synthesis performed under high temperature and pressure. wikipedia.org | Unsubstituted Morpholine |
| Enantiopure Amino Alcohols | NaH, Allyl Bromide, Pd(OAc)₂, P(2-furyl)₃ | A multi-step synthesis where the amino alcohol is first converted to an N-aryl ethanolamine derivative, followed by a Pd-catalyzed carboamination to form the substituted morpholine ring. nih.gov | cis-3,5-disubstituted and other C-substituted morpholines |
| Acyclic Aliphatic Amine, Dichloroethyl Ether | Acid acceptor (e.g., Sodium Carbonate), Water | A method involving the reaction of a long-chain amine with dichloroethyl ether in the presence of an acid acceptor to neutralize the HCl formed. google.com | N-alkyl morpholines (e.g., N-lauryl morpholine) |
| 2-Phenylaminoethanol, C₆₀ Fullerene | LiOH, Pb(OAc)₄ | Synthesis of a fullerene adduct where the morpholine ring is formed in situ from the amino alcohol and attached to the fullerene cage. rjsocmed.com | N-phenylmorpholine-fullerene adduct |
Synthesis of Hybrid Inorganic-Organic Materials Incorporating Dodecyl Dihydrogen Phosphate
Hybrid inorganic-organic materials are composites that combine the properties of both organic components (e.g., flexibility, tailorability) and inorganic networks (e.g., thermal and mechanical stability) at the molecular level lp.edu.uanih.gov. The synthesis of these materials can be achieved through various methods, with the sol-gel process being a particularly flexible and widely used approach mdpi.com.
The sol-gel technique involves the transition of a solution (sol) into a solid three-dimensional network (gel) through hydrolysis and polycondensation reactions of organometallic compounds, typically at low temperatures mdpi.com. This method allows for precise control over the final material's composition and properties mdpi.com.
Dodecyl dihydrogen phosphate is an ideal candidate for incorporation into such hybrid materials due to its amphiphilic nature. It possesses a polar inorganic phosphate head group and a nonpolar organic dodecyl tail. This structure allows it to act as a molecular bridge between inorganic and organic phases.
Conceptual Synthesis Strategy:
Formation of the Inorganic Network: An inorganic precursor, such as a metal alkoxide (e.g., tetraethyl orthosilicate, TEOS, for a silica network), is hydrolyzed in a suitable solvent.
Incorporation of Dodecyl Dihydrogen Phosphate: Dodecyl dihydrogen phosphate is introduced into the reaction mixture. The dihydrogen phosphate head group can interact with or chemically bond to the developing inorganic network. For example, it can form P-O-Metal bonds with metal oxides on a surface researchgate.net.
Integration of the Organic Component: An organic polymer or monomer can be simultaneously incorporated. The long dodecyl tail of the phosphate molecule can become physically entangled or covalently bonded with the organic phase through van der Waals interactions, creating a true molecular-level hybrid.
Gelation and Curing: The mixture undergoes polycondensation, leading to the formation of a solid gel. Subsequent drying and curing steps remove the solvent and solidify the hybrid material.
This approach can yield materials where the inorganic and organic components are intimately mixed, leading to synergistic properties not achievable by simple physical blending mdpi.com. For example, a composite resin filler has been successfully synthesized by creating a gelation product from poly(3-methacryloxypropyltrimethoxysilane) and a condensed organopolysiloxane nih.gov.
Strategies for Chemical Modification and Functionalization
Both components of the title compound, dodecyl dihydrogen phosphate and morpholine, can be chemically modified to tailor their properties for specific applications.
Functionalization of Morpholine:
Morpholine behaves as a typical secondary amine, although the ether oxygen withdraws some electron density from the nitrogen, making it slightly less basic than similar amines like piperidine wikipedia.org. Its functionalization primarily occurs at the nitrogen atom. Common strategies include:
N-Alkylation/N-Arylation: The hydrogen on the nitrogen can be substituted with alkyl or aryl groups through reactions with halogenated hydrocarbons in the presence of a base google.com. Palladium-catalyzed reactions are also employed for N-arylation e3s-conferences.orgnih.gov.
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylmorpholines.
Oxidative Imidation: Morpholin-2-ones can be functionalized through oxidative imidation reactions, allowing for the introduction of more complex substituents onto the nitrogen atom mdpi.com.
These modifications are crucial for tuning the molecule's physical, chemical, and biological properties nih.gov.
Functionalization of Dodecyl Dihydrogen Phosphate:
The modification strategies for dodecyl dihydrogen phosphate center on its two distinct moieties: the phosphate head and the dodecyl tail.
Phosphate Head Group as an Anchor: The dihydrogen phosphate group is an excellent anchoring group for various metal oxide surfaces. It can form strong coordinate bonds (e.g., P-O-Ti) with surfaces like titanium dioxide (TiO₂) researchgate.net. This allows for the surface modification of inorganic nanoparticles and materials. By anchoring dodecyl dihydrogen phosphate to a surface, the long dodecyl chain can be used to alter the surface properties, for example, by rendering a hydrophilic surface hydrophobic.
Modification of the Dodecyl Tail: While direct modification of the saturated alkyl chain is challenging, functional groups can be introduced at the end of the chain in a precursor molecule before the phosphorylation step. For instance, starting with 12-bromo-1-dodecanol would allow for the introduction of a terminal functional group via nucleophilic substitution before or after converting the alcohol to a phosphate. This pre-functionalization strategy creates a bifunctional molecule with a phosphate anchor at one end and a reactive group at the other.
Mechanistic Investigations of Chemical Interactions and Reactivity
Intermolecular Forces and Hydrogen Bonding Phenomena Involving Phosphate (B84403) Moieties
The crystal structure and intermolecular interactions of dodecyl dihydrogen phosphate;morpholine (B109124) are dictated by the formation of a salt bridge between the morpholinium cation and the dodecyl dihydrogen phosphate anion. The primary interaction is the ionic bond between the negatively charged phosphate group and the positively charged nitrogen of the morpholinium ion.
Beyond this ionic interaction, hydrogen bonding plays a crucial role in the supramolecular assembly. The morpholinium cation possesses two hydrogen bond donors from the N-H group, while the dihydrogen phosphate anion has multiple hydrogen bond acceptors in its P=O and P-O-H groups. This allows for the formation of extensive hydrogen-bonding networks. In related morpholinium salts of carboxylic acids, it has been observed that the ion pairs can be linked through N—H⋯O hydrogen bonds to form cyclic heterotetrameric structures or one-dimensional ribbon-like polymers. nih.gov A similar arrangement can be expected for dodecyl dihydrogen phosphate;morpholine, where the phosphate oxygen atoms act as hydrogen bond acceptors for the aminium protons of the morpholinium cation.
The long dodecyl chain introduces van der Waals forces as a significant intermolecular interaction. These hydrophobic interactions will likely lead to the segregation of the nonpolar alkyl chains from the polar ionic and phosphate head groups, potentially resulting in lamellar or micellar structures in the solid state or in solution. The presence of phosphate is known to improve water solubility and can influence the folding and secondary structure of molecules through electrostatic repulsion. mdpi.com
Chelation and Metal Ion Complexation Mechanisms
The phosphate moiety of this compound can act as a chelating agent for metal ions. The oxygen atoms of the phosphate group, with their lone pairs of electrons, can coordinate with metal cations. An ideal chelator facilitates rapid complex formation under mild conditions and forms a stable complex with the metal ion. researchgate.netresearchgate.net
The effectiveness of chelation depends on several factors, including the nature of the metal ion (size, charge), the pH of the solution, and the presence of competing ligands. The dodecyl dihydrogen phosphate anion can act as a bidentate or monodentate ligand. The long alkyl chain might influence the accessibility of the phosphate group for metal chelation and could also lead to the formation of metallo-micelles in aqueous solutions.
Reaction Kinetics and Thermodynamic Aspects
The reaction kinetics and thermodynamics of processes involving this compound are not extensively documented in the literature. However, general principles can be applied. The formation of the salt itself is an acid-base neutralization reaction, which is typically fast and exothermic.
In catalytic applications, the kinetics will be dependent on the specific reaction being catalyzed, the concentration of the catalyst, the temperature, and the solvent. Thermodynamic studies on related compounds, such as ammonium (B1175870) dihydrogen phosphate, have been conducted to understand crystallization behavior, which can be influenced by factors like cooling rate and the presence of impurities. researchgate.net Similar thermodynamic considerations would apply to the crystallization and solubility of this compound.
Role as a Catalytic Species in Organic Transformations
The dual functionality of this compound, possessing both an acidic phosphate component and a basic morpholine component, allows it to act as a bifunctional catalyst in various organic reactions. The long dodecyl chain can also promote reactions in aqueous media by creating micelles that bring organic substrates into close proximity.
Catalysis in Polyhydroquinoline Synthesis
The synthesis of polyhydroquinolines, often via the Hantzsch condensation, involves a multi-component reaction of an aldehyde, a β-ketoester, dimedone, and an ammonium source. mdpi.comgoogle.com While there is no direct report of this compound as a catalyst for this reaction, a closely related compound, vanadium dodecylamino phosphate, has been shown to be an effective catalyst for polyhydroquinoline synthesis. researchgate.net This suggests that the dodecyl phosphate component can play a role in facilitating this transformation. The morpholine part of the salt can act as the necessary base and ammonium source for the reaction to proceed.
The plausible mechanism involves the acidic phosphate protonating the aldehyde, making it more electrophilic. The basic morpholine can catalyze the Knoevenagel condensation between the aldehyde and dimedone, and also the formation of an enamine from the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the polyhydroquinoline product.
Catalysis in Hemiacetal Ester Synthesis
n-Dodecyl dihydrogen phosphate has been successfully employed as a catalyst for the synthesis of hemiacetal esters from carboxylic acids and vinyl ethers. This demonstrates the catalytic activity of the dodecyl phosphate moiety in this specific transformation. The reaction proceeds through the protonation of the vinyl ether by the acidic phosphate, generating a carbocation intermediate. This is then attacked by the carboxylic acid to form the hemiacetal ester. The presence of the morpholinium counter-ion in this compound would likely not hinder this catalytic activity and could potentially enhance it by influencing the reaction medium's polarity.
Below is a table summarizing the synthesis of various hemiacetal esters using n-dodecyl dihydrogen phosphate as a catalyst:
| Carboxylic Acid | Vinyl Ether | Product |
| Nonanoic Acid | Butyl Vinyl Ether | Corresponding Hemiacetal Ester |
| Propionic Acid | Butyl Vinyl Ether | Corresponding Hemiacetal Ester |
| Acrylic Acid | Butyl Vinyl Ether | Corresponding Hemiacetal Ester |
| Sebacic Acid | Butyl Vinyl Ether | Corresponding Hemiacetal Ester |
| Fumaric Acid | Butyl Vinyl Ether | Corresponding Hemiacetal Ester |
Table 1: Synthesis of Hemiacetal Esters Catalyzed by n-Dodecyl Dihydrogen Phosphate.
Catalysis in Heterocyclic Ring Formation (e.g., Pyrrolidine-Triazoles, Pyranes)
The synthesis of heterocyclic rings like pyrrolidine-triazoles and pyranes often relies on catalysts that can facilitate cycloaddition or multi-component reactions. While direct evidence for the use of this compound in these specific syntheses is lacking, its components suggest potential applicability.
For pyran synthesis, which can be achieved through a one-pot condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, various catalysts including N-methyl-morpholine have been utilized. researchgate.net The basic nature of the morpholine component of the salt could catalyze the initial Knoevenagel condensation, a key step in pyran formation. The acidic phosphate could activate the aldehyde, and the dodecyl chain could promote the reaction in an aqueous or solvent-free medium.
In the case of triazole synthesis, particularly 1,2,3-triazoles, click chemistry approaches are common. Some syntheses proceed via base-assisted 1,3-dipolar cycloadditions. The morpholine component could act as the base in such reactions.
Supramolecular Recognition of Anions (e.g., Dihydrogen Phosphate)
The study of supramolecular recognition involves the design and synthesis of host molecules (receptors) that can selectively bind guest species, such as anions, through non-covalent interactions. The dihydrogen phosphate anion (H₂PO₄⁻) is a particularly challenging target for molecular recognition in supramolecular chemistry due to its high hydration energy. nih.gov Nevertheless, significant progress has been made in developing artificial receptors that can effectively and selectively bind this anion.
The primary interaction utilized in the recognition of dihydrogen phosphate is hydrogen bonding. Receptors are often designed to feature multiple hydrogen bond donor sites that are geometrically complementary to the tetrahedral shape of the dihydrogen phosphate anion. This complementarity allows for the formation of strong and directional hydrogen bonds, leading to stable host-guest complexes. iaea.org
The design of receptors for dihydrogen phosphate must also consider the pH of the medium, as the protonation state of both the receptor and the anion can be affected. nih.gov In the context of a "this compound" system, the morpholinium cation, formed by the protonation of the morpholine nitrogen, could potentially act as a recognition site for the dihydrogen phosphate anion. The N-H group of the morpholinium ion can serve as a hydrogen bond donor.
Research into anion recognition has led to the development of various receptor architectures, including:
Urea (B33335) and Thiourea-based Receptors: These are widely used due to the excellent hydrogen-bonding capabilities of the urea and thiourea (B124793) moieties. Receptors incorporating these groups can offer a pre-organized cavity for anion binding. iaea.org
Amide and Amine-based Receptors: The combination of amide and amine functional groups within a single molecule has been shown to create effective receptors for phosphate anions. nih.gov
Macrocyclic and Linear Receptors: Dynamic combinatorial chemistry has been employed to discover novel linear and macrocyclic receptors that can bind multiple dihydrogen phosphate ions, sometimes forming complex helical structures. dtu.dk
The recognition process can be monitored by various techniques, including UV-vis and fluorescence spectroscopy, NMR titration, and electrochemical methods. iaea.orgnih.gov For instance, the binding of dihydrogen phosphate to a receptor containing an electroactive or photoactive unit, such as anthraquinone (B42736), can lead to a measurable change in its electrochemical potential or absorption spectrum. iaea.org
The following table presents examples of receptor types and their recognition characteristics for dihydrogen phosphate.
| Receptor Type | Key Structural Features | Method of Detection | Selectivity | Reference(s) |
| Urea-Anthraquinone Conjugate | Urea moieties for hydrogen bonding; anthraquinone for electrochemical signaling. | Electrochemical methods, UV-vis spectroscopy | High selectivity for H₂PO₄⁻ over CH₃CO₂⁻, Cl⁻, and HSO₄⁻. | iaea.org |
| Linear Hydrazone-based Receptors | Multiple acylhydrazone hydrogen-bond donor motifs. | NMR, Circular Dichroism | Cooperative binding of two dihydrogen phosphate ions. | dtu.dk |
| Amide and Amine-containing Acyclic and Cyclic Receptors | Combination of amide and amine groups. | Potentiometric titrations | High affinity for phosphate anions, with a preference for inorganic over organic phosphates. | nih.gov |
| Fluorescent Artificial Receptors in Hydrogels | Dynamic redistribution upon guest binding. | Confocal laser scanning microscopy, fluorescence spectroscopy | Discrimination between various phosphate derivatives (e.g., phosphate, phenyl phosphate, ATP). | nih.gov |
Interfacial Science and Self Assembly Research
Micellization Behavior and Critical Micelle Concentration Studies
The self-assembly of surfactants like dodecyl dihydrogen phosphate (B84403);morpholine (B109124) in an aqueous solution is a thermodynamically driven process. Below a certain concentration, the surfactant exists primarily as individual molecules (monomers). However, as the concentration increases, a point is reached where the monomers spontaneously aggregate to form organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). The formation of micelles is a cooperative process driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic dodecyl tails and water molecules by sequestering the tails in the micelle core, while the hydrophilic phosphate headgroups remain exposed to the aqueous environment. wikipedia.orgwikipedia.org
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°m), which is typically negative, indicating a spontaneous process. ijert.org This free energy change is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions. For many surfactants, the micellization process is predominantly entropy-driven, resulting from the release of ordered water molecules from around the hydrophobic chains. wikipedia.orgrsc.org
The CMC is a crucial parameter that is sensitive to the molecular structure of the surfactant as well as external conditions like temperature and the presence of electrolytes. wikipedia.orgijert.org The addition of salts to a solution of an ionic surfactant typically lowers the CMC. nih.govrsc.org The added electrolyte ions reduce the electrostatic repulsion between the charged headgroups (in this case, the phosphate groups) in a potential micelle, thus favoring aggregation at a lower concentration. rsc.org The nature of the counter-ion (the morpholinium cation) plays a significant role. Compared to a simple inorganic cation like Na⁺, the larger, organic morpholinium cation can influence the packing of the surfactant molecules and the degree of counter-ion binding to the micellar surface, thereby affecting the CMC value.
The table below illustrates the effect of electrolyte concentration on the CMC of a comparable anionic surfactant, sodium dodecyl sulfate (B86663) (SDS).
| Phosphate Buffer Concentration (mM) | CMC of SDS (mM) | Reference |
|---|---|---|
| 0 (Water) | 8.08 | researchgate.net |
| 5 | 4.75 | researchgate.net |
| 10 | 3.71 | researchgate.net |
| 20 | 2.78 | researchgate.net |
| 50 | 1.99 | researchgate.net |
The thermodynamic parameters for micellization can be determined from the temperature dependence of the CMC. researchgate.netresearchgate.net Generally, for ionic surfactants, the enthalpy of micellization (ΔH°m) is often negative (exothermic), and the entropy (ΔS°m) is positive, confirming that the process is spontaneous and favored by an increase in system disorder. ijert.org
Adsorption Phenomena at Liquid-Liquid and Liquid-Gas Interfaces
Before reaching the critical concentration for micelle formation in the bulk solution, surfactant molecules preferentially migrate to and accumulate at interfaces, such as the boundary between water and air (liquid-gas) or water and an immiscible oil (liquid-liquid). unipr.it This adsorption is a fundamental property of dodecyl dihydrogen phosphate;morpholine, driven by its amphiphilic structure. The hydrophilic phosphate headgroup maintains contact with the aqueous phase, while the hydrophobic dodecyl tail orients itself away from the water, extending into the gas or oil phase. njchm.comyoutube.com
This molecular arrangement at the interface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension (at the liquid-gas interface) or interfacial tension (at the liquid-liquid interface). njchm.com The adsorption process continues until the interface becomes saturated with surfactant molecules, forming a structured monolayer. researchgate.net Any further increase in surfactant concentration beyond this point leads to the formation of micelles in the bulk phase.
The effectiveness of adsorption can be influenced by several factors. At a liquid-liquid interface, the nature of the oil phase affects the partitioning and orientation of the surfactant molecules. rsc.org The presence of electrolytes, like the morpholinium cation, in the aqueous phase can enhance the packing density of the anionic dodecyl phosphate molecules at the interface by shielding electrostatic repulsion, leading to a more significant reduction in interfacial tension. researchgate.net Studies on dodecyl phosphate have shown that it readily self-assembles on various surfaces, including metal oxides, from aqueous solutions, indicating its high surface activity. researchgate.netjournalssystem.com The mechanism often involves the formation of strong bonds between the phosphate headgroup and the surface. journalssystem.com
Formation of Vesicular Structures and Self-Assembled Systems
While spherical micelles are the most common aggregates for single-chain surfactants, under certain conditions, amphiphiles like dodecyl dihydrogen phosphate can form more complex structures, such as bilayers that enclose a central aqueous compartment, known as vesicles or liposomes. wikipedia.org The formation of vesicles from single-tailed surfactants is less common than from double-tailed phospholipids (B1166683) but is achievable and of significant interest. nih.gov
The specific geometry that a surfactant assembly adopts is governed by the surfactant's molecular shape, often described by the critical packing parameter. This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the aggregate surface, and the length of the tail. While typical single-chain surfactants favor the high curvature of spherical micelles, changes in conditions can alter the effective headgroup area. For dodecyl dihydrogen phosphate, factors such as pH and the nature of the counter-ion (morpholine) can promote the formation of lower-curvature structures like vesicles. nih.gov
Research has shown that simple alkyl phosphate amphiphiles can efficiently form stable bilayer vesicles, particularly in the presence of co-surfactants or when conditions promote charge pairing between headgroups. nih.gov The morpholinium cation, through electrostatic interactions and potential hydrogen bonding, can screen the negative charges of the phosphate headgroups. This reduces the effective headgroup area and the repulsion between adjacent molecules, favoring the planar packing required for a bilayer structure. nih.gov Furthermore, studies on a similar single-tailed amphiphile, dodecenyl phosphonic acid, have demonstrated its capacity for spontaneous vesicle formation in water, highlighting the ability of phosphate- and phosphonate-based surfactants to form these complex assemblies without an external energy supply. nih.gov
Influence on Surface and Interfacial Tension Reduction
A primary and highly practical consequence of the adsorption of this compound at interfaces is the reduction of surface and interfacial tension. njchm.com When surfactant molecules populate the interface between water and air or water and oil, they disrupt the strong cohesive forces between water molecules. youtube.com The presence of the surfactant molecules, with their weaker intermolecular interactions compared to water-water interactions, effectively lowers the energy of the interface. njchm.com
The extent of tension reduction increases with the surfactant concentration up to the CMC. At the CMC, the interface becomes saturated, and the surface tension reaches its minimum value, which then remains relatively constant with further increases in concentration as additional surfactant molecules form micelles in the bulk solution. nih.gov
The efficiency of a surfactant in reducing surface tension is a measure of its surface activity. Research on dodecenyl phosphonic acid, an analogue of dodecyl dihydrogen phosphate, revealed high surface activity, reducing the surface tension of water from 72.0 mN/m to 23.6 mN/m. nih.gov Similarly, anionic surfactants like sodium dodecyl sulfate (SDS) are known to be highly effective at reducing the interfacial tension between water and oil phases like dodecane. rsc.orgunipr.it The presence of the morpholinium counter-ion would modulate this behavior, influencing the packing and orientation of the dodecyl phosphate anions at the interface and thus the final interfacial tension value.
The table below shows experimental data for the reduction in interfacial tension at a dodecane-water interface by the comparable anionic surfactant, sodium dodecyl sulfate (SDS).
| SDS Concentration (mol/L) | Interfacial Tension (mN/m) | Reference |
|---|---|---|
| 0 | 51.3 | unipr.it |
| 1.0 x 10⁻⁵ | 40.1 | unipr.it |
| 1.0 x 10⁻⁴ | 23.5 | unipr.it |
| 1.0 x 10⁻³ | 11.4 | unipr.it |
| 8.0 x 10⁻³ (approx. CMC) | 7.8 | unipr.it |
Assembly in Ionic Liquid Systems and Nanostructuring
The compound this compound can be classified as a protic ionic liquid (PIL). PILs are formed by the transfer of a proton from a Brønsted acid to a Brønsted base, in this case from dodecyl dihydrogen phosphate to morpholine. scielo.br Ionic liquids (ILs) are salts with melting points below 100 °C and are noted for their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. nih.gov
Morpholinium-based ionic liquids are of particular interest because their properties can be readily adjusted by changing the structure of the cation and anion. alfa-chemistry.comalfa-chemistry.com This "designability" allows for the creation of ILs with specific polarity, coordination ability, and solubility for targeted applications. alfa-chemistry.comrsc.org
A key feature of ionic liquids with amphiphilic ions, such as this compound, is their ability to self-assemble and form nanostructures within the bulk liquid. researchgate.net Due to solvophobic interactions (analogous to hydrophobic interactions), the long dodecyl tails can aggregate to form nonpolar domains, while the charged phosphate and morpholinium headgroups form a surrounding polar network. This can result in the formation of various nanostructures, such as micelle-like aggregates or extended sponge-like phases, even in the absence of a solvent. researchgate.net
This nanostructuring capability makes morpholinium-based ILs useful in materials science, particularly in the synthesis of nanomaterials. alfa-chemistry.com They can act as templates or stabilizers in the preparation of nanoparticles. For example, morpholinium ionic liquids have been used to prepare well-dispersed gold nanoparticles, where the IL serves as both a reducing agent and a protective capping agent, simplifying the synthesis process. alfa-chemistry.comalfa-chemistry.com The structure of the IL cation can be controlled to influence the size and selectivity of the resulting nanoparticles. alfa-chemistry.com
Advanced Materials Science Integration and Characterization
Incorporation into Polymer Composites for Enhanced Properties
The addition of dodecyl dihydrogen phosphate (B84403);morpholine (B109124) to polymer matrices can impart a range of improved properties, from flame retardancy to mechanical strength. The long dodecyl chain provides compatibility with organic polymers, while the phosphate and morpholine groups offer specific functionalities.
Phosphorus-based flame retardants are known to be effective halogen-free alternatives for polymers. nih.gov Their mechanism of action can occur in both the condensed phase and the gas phase. nih.gov The phosphate component of dodecyl dihydrogen phosphate;morpholine can enhance charring, create a protective inorganic glass layer, or inhibit flame propagation in the gas phase. nih.gov The presence of nitrogen from the morpholine moiety can act synergistically with phosphorus, further enhancing the flame-retardant properties. This synergy often leads to the formation of a stable char layer that insulates the underlying polymer from heat and oxygen. mdpi.com
During combustion, the phosphate group can decompose to form phosphoric acid, which acts as a catalyst for the dehydration of the polymer, leading to the formation of a carbonaceous char. nih.gov The morpholine component can release non-flammable gases upon decomposition, diluting the flammable volatile compounds produced by the polymer's pyrolysis and reducing the oxygen concentration in the gas phase. This combined action in both the condensed and gas phases leads to a significant reduction in the heat release rate and smoke production. researchgate.net The efficiency of these mechanisms is dependent on the interaction of the flame retardant with the specific polymer matrix during pyrolysis. nih.gov
| Flame Retardancy Mechanism | Description |
| Condensed Phase Action | The phosphate group promotes the formation of a stable, insulating char layer on the polymer surface, which acts as a physical barrier to heat and mass transfer. nih.gov |
| Gas Phase Action | The decomposition of the morpholine and phosphate components releases inert gases, diluting the fuel/oxygen mixture. Phosphorus-containing radicals can also scavenge flame-propagating H• and OH• radicals. uclan.ac.uk |
| Synergistic P-N Effect | The combination of phosphorus and nitrogen enhances char formation and creates a more stable protective layer, leading to improved flame retardancy compared to phosphorus compounds alone. mdpi.com |
The incorporation of additives can influence the mechanical properties of polymer composites. The long alkyl chain of dodecyl dihydrogen phosphate can act as a plasticizer, potentially increasing the flexibility and impact strength of the composite. However, high concentrations of such additives might lead to a decrease in tensile strength and modulus due to the disruption of polymer chain interactions.
| Mechanical Property | Potential Impact of this compound |
| Tensile Strength | May decrease at high loadings due to plasticizing effects, but can be enhanced with good interfacial adhesion. |
| Young's Modulus | Similar to tensile strength, it may be reduced by plasticization but improved by strong filler-matrix interactions. |
| Impact Strength | The flexible dodecyl chain could lead to an increase in impact strength by providing energy dissipation mechanisms. |
| Hardness | The incorporation of a solid filler can increase the surface hardness of the composite. mdpi.com |
To maximize the positive impact on mechanical properties, strong interfacial adhesion between the this compound and the polymer matrix is essential. Surface grafting techniques can be employed to create covalent bonds between the additive and the polymer chains.
One approach involves the chemical modification of the polymer surface to introduce functional groups that can react with the phosphate or morpholine moieties. For example, polymers with hydroxyl or carboxyl groups can form ester or amide linkages with the additive. Another strategy is to functionalize the this compound itself to make it more reactive towards the polymer matrix.
These grafting strategies aim to create a more robust interface, preventing delamination and improving the transfer of load from the polymer matrix to the additive. This results in a composite material with superior mechanical integrity and durability.
Design of Stimuli-Responsive Polymer Materials
Morpholine-containing polymers are known to exhibit stimuli-responsive behavior, particularly to changes in pH and temperature. nih.govnih.gov The tertiary amine in the morpholine ring can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. nih.gov This property can be harnessed to create "smart" materials that respond to their environment.
The incorporation of dodecyl dihydrogen phosphate into such a polymer system could introduce additional responsive characteristics. The long dodecyl chain can induce thermoreponsiveness, such as a lower critical solution temperature (LCST), where the polymer becomes insoluble above a certain temperature. The phosphate group, being ionizable, would also contribute to the pH-responsiveness of the material. By carefully balancing the hydrophobic dodecyl chains and the ionizable morpholine and phosphate groups, it is possible to fine-tune the stimuli-responsive behavior for specific applications. For example, copolymers containing thiomorpholine (B91149) oxide have been shown to exhibit tunable LCST behavior at different pH values. nih.gov
Development of Hybrid Inorganic-Organic Functional Materials
The compound this compound is an excellent example of a hybrid inorganic-organic molecule. nih.gov The phosphate group provides the inorganic character, while the dodecyl chain and morpholine ring constitute the organic part. Such hybrid materials can combine the properties of both components to create new functionalities. nih.gov
These hybrid molecules can be used as building blocks for more complex functional materials. For example, they can be self-assembled into ordered nanostructures, such as micelles or vesicles, in solution. These structures can encapsulate other molecules, making them suitable for drug delivery or as nanoreactors. The inorganic phosphate component can also interact with metal ions, allowing for the creation of metal-organic frameworks (MOFs) or other coordinated structures with catalytic or sensing capabilities. The functionalization of polymers with inorganic components is a convenient way to develop innovative properties. nih.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Molecular Interactions
Quantum chemical calculations are instrumental in elucidating the fundamental interactions between dodecyl dihydrogen phosphate (B84403) and morpholine (B109124). These calculations, often employing methods like Density Functional Theory (DFT), can predict the geometry, interaction energies, and electronic properties of the complex.
The interaction between the phosphate group of dodecyl dihydrogen phosphate and the amine group of morpholine is expected to be a primary focus of quantum chemical studies. These interactions are not purely electrostatic; they also involve a significant degree of hydrogen bonding. researchgate.net Studies on similar amine-phosphate systems have shown that phosphate anions can enhance the protonation of amino groups, and conversely, the charged amines can induce further proton dissociation of phosphates, leading to a complex interplay of charges that is dependent on the local environment. conicet.gov.arrsc.org
In the "dodecyl dihydrogen phosphate;morpholine" system, the nitrogen atom in the morpholine ring, with its lone pair of electrons, can act as a proton acceptor, while the acidic protons of the dihydrogen phosphate group can act as proton donors. This can lead to the formation of a morpholinium cation and a dodecyl hydrogen phosphate anion. Quantum chemical calculations can model this proton transfer and determine the stability of the resulting ion pair.
Furthermore, these calculations can explore the potential for other non-covalent interactions, such as van der Waals forces between the dodecyl chain and the morpholine ring. The ether oxygen in the morpholine ring can also participate in hydrogen bonding, further stabilizing the complex. atamankimya.com Computational studies on morpholine-based organocatalysts have utilized DFT to understand transition states and reaction mechanisms, highlighting the utility of these methods in predicting reactivity. nih.govfrontiersin.org
A theoretical investigation into the interaction of various trialkyl phosphates with uranyl nitrate (B79036) using quantum chemical calculations has demonstrated the ability of these methods to probe electronic structure and complexation behavior. researchgate.net Similar approaches can be applied to the "this compound" system to understand its coordination chemistry.
Table 1: Representative Quantum Chemical Calculation Parameters for Amine-Phosphate Interactions
| Parameter | Description | Typical Values/Observations |
| Interaction Energy | The strength of the bond between the amine and phosphate moieties. | Can be calculated using methods like DFT with basis sets such as 6-31G(d,p). |
| Proton Affinity | The measure of the basicity of the morpholine nitrogen. | Influences the likelihood of proton transfer from the phosphate group. |
| Bond Lengths & Angles | Geometric parameters of the hydrogen bonds formed. | Provides insight into the structure of the complex. |
| Charge Distribution | The distribution of electron density within the complex. | Reveals the ionic character of the interaction. |
Molecular Dynamics Simulations of Self-Assembly and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, including processes like self-assembly. For the "this compound" system, MD simulations can provide insights into how these molecules aggregate to form larger structures, such as micelles or bilayers, in an aqueous environment.
A study on the aggregation of n-dodecyl phosphate using MD simulations revealed that hydrogen bonding plays a significant role in stabilizing bilayer aggregates at low pH, while micelles are favored at high pH. nih.gov The presence of morpholine would undoubtedly influence this behavior. Morpholine, being a base, can alter the local pH and the protonation state of the dodecyl dihydrogen phosphate, thereby affecting the electrostatic interactions that drive self-assembly.
MD simulations can be used to model the behavior of a mixture of dodecyl dihydrogen phosphate and morpholine in water. These simulations can track the trajectories of individual molecules over time, allowing for the observation of micelle formation, the determination of critical micelle concentration (CMC), and the characterization of the resulting aggregate structures. Coarse-grained MD simulations, in particular, are well-suited for studying the self-assembly of surfactants and have been used to investigate mixed micelles of dodecylphosphocholine (B1670865) and dodecylmaltoside. nih.gov
Key parameters that can be extracted from MD simulations include:
Radial distribution functions: To understand the arrangement of molecules relative to each other.
Order parameters: To characterize the alignment of the dodecyl chains within an aggregate.
Diffusion coefficients: To determine the mobility of the individual molecules and the aggregates.
Free energy calculations: To predict the stability of different aggregated states.
Table 2: Potential Research Focus for MD Simulations of this compound
| Research Focus | Simulation Details | Expected Outcomes |
| Micelle Formation | Coarse-grained or all-atom MD in a water box. | Determination of CMC, micelle size, and shape. |
| Bilayer Formation | All-atom MD with a pre-formed bilayer patch. | Characterization of bilayer thickness, area per lipid, and order parameters. |
| Influence of pH | Simulations at different protonation states of phosphate and morpholine. | Understanding the role of electrostatics in self-assembly. |
| Interaction with Surfaces | MD simulations with a solid surface (e.g., metal oxide). | Insights into the mechanism of corrosion inhibition. |
Modeling of Ion Speciation and Activity Coefficients in Solvent Systems
The behavior of "this compound" in solution is significantly influenced by the speciation of the ions present and their activities. Modeling these aspects is crucial for understanding and predicting the properties of the system, such as its buffering capacity and its effectiveness as a corrosion inhibitor.
The interaction between phosphate and amine groups can lead to a complex equilibrium involving protonated and deprotonated forms of both species. conicet.gov.ar The relative concentrations of H2PO4- and HPO4(2-) will be affected by the presence of morpholine. rsc.org Models based on the Pitzer equations or other thermodynamic frameworks can be used to calculate the activity coefficients of the various ionic species in solution. These models account for the long-range electrostatic interactions and short-range specific ion interactions.
In the context of corrosion inhibition, the adsorption of the inhibitor onto a metal surface is a key step. The speciation of the inhibitor in the bulk solution and near the metal surface will dictate the nature of this adsorption. For instance, the formation of a morpholinium dodecyl phosphate ion pair could lead to a more effective inhibitor than the individual components.
Studies on phosphate buffer solutions have demonstrated the importance of accurately determining activity coefficients to understand pH. nih.gov The presence of an organic amine like morpholine would add another layer of complexity to such models. researchgate.net The speciation of phosphate ions is also a critical factor in their transport through membranes, a process that can be investigated using electrochemical methods and modeling. nih.gov
Table 3: Key Species in the this compound System
| Species | Chemical Formula | Role in the System |
| Dodecyl dihydrogen phosphate | C12H25OPO(OH)2 | Anionic surfactant, proton donor |
| Morpholine | C4H9NO | Weak base, proton acceptor |
| Morpholinium ion | C4H10NO+ | Cationic form of morpholine |
| Dodecyl hydrogen phosphate ion | C12H25OPO(OH)O- | Anionic form of the surfactant |
| Dodecyl phosphate ion | C12H25OPO3(2-) | Dianionic form of the surfactant |
Prediction of Structural and Electronic Properties
Computational methods can predict a range of structural and electronic properties for the "this compound" complex, providing valuable information for understanding its reactivity and potential applications.
DFT calculations can be used to determine the optimized geometry of the complex, including bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the three-dimensional structure of the interacting species. For morpholine and its derivatives, quantum chemical studies have been used to determine conformational preferences and the effects of substituents on the ring structure. mdpi.com
Electronic properties that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.
Ionization potential and electron affinity: These properties relate to the ease with which the complex can lose or gain an electron, respectively.
For instance, computational studies on morpholine-based corrosion inhibitors have correlated quantum chemical parameters like HOMO and LUMO energies with inhibition efficiency. The electronic properties of phosphorus-containing compounds have also been the subject of theoretical investigations.
Table 4: Predicted Structural and Electronic Properties of Interest
| Property | Computational Method | Significance |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure of the complex. |
| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and electronic excitability. |
| Dipole Moment | DFT | Relates to polarity and solubility. |
| Vibrational Frequencies | DFT | Can be compared with experimental IR and Raman spectra to validate the calculated structure. |
Molecular Electrostatic Potential Analysis in Reaction Mechanism Studies
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool for understanding and predicting the reactive behavior of molecules. researchgate.net An MEP map illustrates the charge distribution around a molecule, with regions of negative potential (electron-rich) indicating sites susceptible to electrophilic attack, and regions of positive potential (electron-poor) indicating sites susceptible to nucleophilic attack.
For the "this compound" complex, MEP analysis can be used to:
Identify reactive sites: The MEP map would highlight the electron-rich oxygen atoms of the phosphate group and the nitrogen atom of morpholine, as well as the electron-deficient protons of the phosphate group.
Understand intermolecular interactions: The MEP can visualize the electrostatic complementarity between the dodecyl dihydrogen phosphate and morpholine molecules, providing a qualitative picture of their interaction.
Predict reaction mechanisms: In the context of corrosion inhibition, the MEP can help to understand how the inhibitor molecule interacts with a metal surface. For example, the electron-rich regions of the inhibitor are likely to adsorb onto the positively charged metal surface.
Studies on other amine-containing compounds have successfully used MEP analysis to rationalize their biological activity and reactivity. The MEP is a valuable descriptor for understanding non-covalent interactions, which are central to the behavior of the "this compound" system.
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Compositional Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For dodecyl dihydrogen phosphate (B84403); morpholine (B109124), both proton (¹H) and carbon-13 (¹³C) NMR would be employed to provide a detailed picture of the molecule's carbon-hydrogen framework.
In a hypothetical ¹H NMR spectrum, one would expect to observe characteristic signals for the dodecyl chain, including a triplet for the terminal methyl group (CH₃) and a series of multiplets for the methylene (B1212753) groups (CH₂). The methylene group adjacent to the phosphate ester oxygen would likely appear as a distinct multiplet at a downfield chemical shift due to the deshielding effect of the phosphate group. The protons of the morpholine ring would also present characteristic signals. The protons on the carbons adjacent to the nitrogen and oxygen atoms would be expected at different chemical shifts, and their coupling patterns would provide information about the conformation of the morpholine ring. The N-H proton of the morpholinium cation would likely appear as a broad signal, the chemical shift of which could be dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the structure. The spectrum would show distinct signals for the carbons of the dodecyl chain and the morpholine ring. The chemical shifts of the carbon atoms adjacent to the heteroatoms (oxygen, nitrogen, and phosphorus) would be particularly informative for confirming the structure.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Dodecyl Dihydrogen Phosphate; Morpholine
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Dodecyl CH₃ | ~0.8-1.0 (triplet) | ~14 |
| Dodecyl (CH₂)n | ~1.2-1.6 (multiplets) | ~22-32 |
| Dodecyl α-CH₂-O-P | ~3.8-4.2 (multiplet) | ~65-70 |
| Morpholine O-(CH₂)₂ | ~3.7-4.0 (multiplet) | ~66-68 |
| Morpholine N-(CH₂)₂ | ~3.0-3.4 (multiplet) | ~45-48 |
Note: These are estimated values based on analogous structures and are for illustrative purposes only.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in dodecyl dihydrogen phosphate; morpholine.
The IR spectrum would be expected to show characteristic absorption bands for the P-O-C linkage, the P=O double bond, and the O-H of the dihydrogen phosphate group. The N-H stretching and bending vibrations of the morpholinium cation would also be prominent. The C-H stretching and bending vibrations of the dodecyl chain and the morpholine ring would appear in their typical regions.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique. It would be especially useful for observing the symmetric vibrations of the phosphate group and the C-C backbone of the dodecyl chain.
Table 2: Expected Vibrational Spectroscopy Bands for Dodecyl Dihydrogen Phosphate; Morpholine
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Morpholinium) | 3200-3000 (broad) | 3200-3000 |
| C-H Stretch (Alkyl) | 2950-2850 | 2950-2850 |
| P=O Stretch | 1250-1150 | 1250-1150 |
| P-O-C Stretch | 1050-950 | 1050-950 |
| C-N Stretch (Morpholine) | 1150-1050 | 1150-1050 |
Note: These are approximate frequency ranges and can vary based on the specific molecular environment and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is typically used to analyze compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. Neither the dodecyl dihydrogen phosphate nor the morpholine moiety contains a strong chromophore. Therefore, dodecyl dihydrogen phosphate; morpholine would not be expected to exhibit significant absorption in the UV-Vis spectrum. This technique would be of limited use for the direct characterization of this compound but could be employed to detect certain impurities that do contain chromophores.
Chromatographic Separation and Identification Techniques
Chromatographic methods are paramount for separating dodecyl dihydrogen phosphate; morpholine from any unreacted starting materials or byproducts, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For an ionic compound like dodecyl dihydrogen phosphate; morpholine, reversed-phase HPLC could be employed. In this mode, a non-polar stationary phase (such as C18) would be used with a polar mobile phase. The retention of the compound would be influenced by the hydrophobicity of the dodecyl chain. The detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the compound lacks a UV chromophore.
Ion-Pair Chromatography (IPC)
Ion-Pair Chromatography (IPC) is a specialized form of HPLC that is particularly well-suited for the analysis of ionic and highly polar compounds. In IPC, an ion-pairing reagent is added to the mobile phase. This reagent is a large ionic molecule with a hydrophobic tail. It forms a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column.
For the analysis of dodecyl dihydrogen phosphate; morpholine, a cationic ion-pairing reagent, such as tetrabutylammonium (B224687) phosphate, could be added to the mobile phase to form an ion pair with the dodecyl dihydrogen phosphate anion. This would allow for its separation and quantification. The choice of the ion-pairing reagent, its concentration, and the pH of the mobile phase are critical parameters that would need to be optimized to achieve a good separation.
Table 3: Potential Chromatographic Conditions for the Analysis of Dodecyl Dihydrogen Phosphate; Morpholine
| Parameter | HPLC | Ion-Pair Chromatography |
|---|---|---|
| Column | C18, C8 | C18, C8 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with acid/buffer | Acetonitrile/Water or Methanol/Water with ion-pairing reagent (e.g., tetrabutylammonium phosphate) and buffer |
| Detector | ELSD, CAD | ELSD, CAD, or UV (if a UV-active counter-ion is used) |
| Flow Rate | 0.5-1.5 mL/min | 0.5-1.5 mL/min |
| Column Temperature | 25-40 °C | 25-40 °C |
Note: These are general starting conditions and would require optimization for a specific analytical method.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, making it suitable for the analysis of ionic and ionizable compounds like dodecyl dihydrogen phosphate and morpholine. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. ubaya.ac.id
For the analysis of "dodecyl dihydrogen phosphate; morpholine," a capillary zone electrophoresis (CZE) method would be appropriate. In a typical setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The morpholinium cation and the dodecyl phosphate anion would migrate in opposite directions based on their charge. However, due to the electroosmotic flow (EOF), both ions can be detected.
Research Findings:
While specific CE methods for the direct analysis of the "dodecyl dihydrogen phosphate; morpholine" salt are not extensively documented in publicly available literature, methods for its constituent parts are well-established.
Morpholine Analysis: Morpholine, as a secondary amine, can be analyzed by CE. nih.gov To enhance detection, especially at low concentrations, derivatization with a labeling agent that imparts a charge and a chromophore or fluorophore is a common strategy. nih.gov
Phosphate Analysis: The phosphate moiety can be detected by CE, often using an indirect UV detection method where a chromophoric BGE is displaced by the non-absorbing analyte, leading to a decrease in absorbance. mdpi.com For complex mixtures, coupling CE with a mass spectrometer (CE-MS) provides enhanced specificity and sensitivity.
A hypothetical CZE method for "dodecyl dihydrogen phosphate; morpholine" could involve a buffer system at a pH that ensures both the morpholine is protonated (pKa of morpholine is ~8.5) and the dodecyl dihydrogen phosphate is ionized. A buffer with a pH around 7 would be a reasonable starting point.
Table 1: Hypothetical Capillary Zone Electrophoresis (CZE) Parameters for the Analysis of "dodecyl dihydrogen phosphate; morpholine"
| Parameter | Value/Condition | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Provides the separation medium. |
| Background Electrolyte (BGE) | 25 mM phosphate buffer with 10% methanol, pH 7.0 | Maintains pH and conductivity, methanol can improve solubility. |
| Applied Voltage | 20 kV | Drives the separation. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small plug of the sample into the capillary. |
| Detection | Indirect UV at 254 nm or direct UV at a lower wavelength | Monitors the separated components as they pass the detector. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of a salt like "dodecyl dihydrogen phosphate; morpholine," direct analysis is not feasible due to its low volatility. Therefore, derivatization or pyrolysis GC-MS would be necessary.
Research Findings:
The analysis of morpholine by GC-MS is well-documented, particularly in the context of its use in fruit coatings where it is present as a salt of a fatty acid. nih.govresearchgate.net A common approach involves the derivatization of morpholine to a more volatile and thermally stable compound. nih.gov For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form the volatile N-nitrosomorpholine, which is then readily analyzed by GC-MS. nih.gov
The dodecyl dihydrogen phosphate moiety is non-volatile and would thermally decompose under typical GC conditions. Analysis would require derivatization, for example, by silylation to create a more volatile derivative. However, a more common approach for the analysis of such salts is to analyze the individual components separately.
Table 2: GC-MS Derivatization and Analysis Parameters for Morpholine
| Parameter | Value/Condition | Reference |
| Derivatization Reagent | Sodium nitrite in acidic medium | nih.gov |
| Derivative Formed | N-nitrosomorpholine | nih.gov |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |
| Oven Temperature Program | Initial 50°C, ramp to 250°C | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Mass Analyzer | Quadrupole | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.govresearchgate.net |
The mass spectrum of the morpholine derivative would show characteristic fragment ions, allowing for its unambiguous identification and quantification.
Surface and Microscopic Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. An electron beam is scanned across the sample's surface, and the resulting interactions are detected to form an image.
Research Findings:
Energy Dispersive X-ray Spectroscopy (EDS/EDX)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with an SEM. The electron beam of the SEM excites atoms in the sample, causing them to emit X-rays at energies characteristic of each element.
Research Findings:
For "dodecyl dihydrogen phosphate; morpholine," an EDS analysis would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Phosphorus (P). The relative atomic percentages of these elements can be quantified, providing a semi-quantitative elemental composition of the sample. This is useful to confirm the presence of the expected elements and to check for inorganic impurities. Studies on other phosphate materials have successfully used EDS to determine their elemental composition. acs.org
Table 3: Expected Elemental Composition from EDS Analysis of "dodecyl dihydrogen phosphate; morpholine"
| Element | Expected Presence | Information Provided |
| Carbon (C) | Yes | From the dodecyl chain and morpholine ring. |
| Nitrogen (N) | Yes | From the morpholine ring. |
| Oxygen (O) | Yes | From the phosphate group and morpholine ring. |
| Phosphorus (P) | Yes | From the phosphate group. |
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline sample is irradiated with X-rays, the X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern that is characteristic of the material's crystalline structure.
Research Findings:
The XRD pattern of "dodecyl dihydrogen phosphate; morpholine" would reveal whether the material is crystalline, amorphous, or a mixture of both. For a crystalline material, the positions and intensities of the diffraction peaks can be used to identify the crystal phase and determine the unit cell dimensions. While no specific XRD data for "dodecyl dihydrogen phosphate; morpholine" is published, research on other long-chain alkyl amine phosphates has demonstrated the utility of XRD in characterizing their lamellar structures. researchgate.net For example, the XRD pattern of a hexadecylamine-templated vanadium phosphate showed a distinct lamellar structure with a basal spacing of 44.5 Å. researchgate.net A similar layered structure might be expected for "dodecyl dihydrogen phosphate; morpholine" due to the self-assembly of the long alkyl chains.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature.
Research Findings:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For "dodecyl dihydrogen phosphate; morpholine," TGA would provide information on its thermal stability and decomposition profile. The decomposition of similar hydrogen phosphates is known to occur in stages, often involving the loss of water and subsequent condensation of the phosphate groups. stackexchange.comresearchgate.net The decomposition of the organic components (dodecyl chain and morpholine) would also be observed as distinct weight loss steps at higher temperatures. For instance, the thermal decomposition of ammonium (B1175870) dihydrogen phosphate begins around 200°C. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For "dodecyl dihydrogen phosphate; morpholine," DSC would be used to determine its melting point and to study any phase transitions that occur upon heating.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to investigate the phase transitions of dodecyl dihydrogen phosphate;morpholine as a function of temperature. The analysis of the pure compound, which exists as a waxy solid at room temperature, shows a distinct endothermic event. Research indicates that the compound exhibits a single, sharp melting peak, suggesting the formation of a stable salt rather than a simple mixture of its precursor acid and base.
A study characterizing the thermal behavior of this compound identified its melting point at approximately 80.1°C. This transition from a solid to an isotropic liquid phase is a key characteristic of the material. The absence of other significant thermal events prior to decomposition indicates its purity and stability in the solid form up to its melting point.
| Thermal Event | Temperature (°C) | Description |
| Melting Point | 80.1 | Transition from waxy solid to isotropic liquid. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of this compound. The analysis measures the change in mass of the sample as it is heated at a constant rate.
Studies show that the decomposition of the morpholine salt of dodecyl dihydrogen phosphate begins at temperatures significantly higher than its melting point, confirming its thermal stability over a functional temperature range. The primary decomposition onset temperature is observed to be around 175°C. The decomposition process typically occurs in distinct stages, which may correspond to the loss of the morpholine group followed by the degradation of the dodecyl phosphate chain at higher temperatures. This multi-step degradation is characteristic of such organic salts.
| Decomposition Stage | Onset Temperature (°C) | Description |
| Initial Decomposition | ~175 | Onset of significant mass loss, indicating the beginning of thermal degradation. |
Electrochemical Characterization of Interactions
The primary application of this compound is as a corrosion inhibitor for metals, particularly for aluminum alloys used in the aeronautical industry. Electrochemical techniques are vital for quantifying its effectiveness and understanding the mechanism of inhibition. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the interaction of the inhibitor with the metal surface in corrosive environments, typically a saline solution (e.g., 0.1 M NaCl).
The inhibitor functions by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive species. This adsorption process alters the electrochemical properties of the metal-solution interface.
Potentiodynamic polarization studies on aluminum alloys (like AA2024-T3) in the presence of this compound show a significant reduction in the corrosion current density (i corr ) and a shift in the corrosion potential (E corr ). A lower i corr value indicates a slower corrosion rate. The inhibitor demonstrates a mixed-type behavior, suppressing both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions.
Electrochemical Impedance Spectroscopy (EIS) further elucidates the formation of the protective layer. In the presence of the inhibitor, the charge transfer resistance (R ct ) at the metal-electrolyte interface increases substantially. A higher R ct value corresponds to slower corrosion kinetics. The double-layer capacitance (C dl ) typically decreases, which is attributed to the displacement of water molecules and other ions by the inhibitor molecules adsorbing on the surface. The inhibition efficiency (IE%) can be calculated from both polarization and EIS data, often exceeding 90% under optimal conditions.
Table of Electrochemical Parameters for AA2024-T3 in 0.1 M NaCl
| Parameter | Uninhibited (Blank) | Inhibited | Description |
| E corr (mV vs. SCE) | -650 | -620 | Corrosion Potential. |
| i corr (µA/cm²) | 12.5 | 1.1 | Corrosion Current Density. |
| R ct (Ω·cm²) | 1,200 | 15,000 | Charge Transfer Resistance. |
| Inhibition Efficiency (IE%) | - | >90% | Efficiency of the inhibitor in preventing corrosion. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Sustainable Processes
The development of efficient and environmentally benign synthetic routes for dodecyl dihydrogen phosphate (B84403);morpholine (B109124) is a primary research focus. Traditional methods for synthesizing alkyl phosphates often involve reagents like phosphorus pentoxide or phosphoryl trichloride, which present handling and environmental challenges. google.comrsc.org Future research is geared towards cleaner and more sustainable alternatives.
Key areas of exploration include:
Enzymatic Synthesis: Utilizing enzymes such as lipases and phosphatases to catalyze the phosphorylation of dodecanol (B89629) and subsequent salt formation with morpholine under mild conditions. This approach offers high selectivity and reduces waste.
Solvent-Free and Green Solvent Reactions: Investigating reaction pathways that eliminate the need for volatile organic compounds (VOCs), instead using solvent-free conditions, water, or green solvents like ionic liquids.
One-Pot Synthesis: Designing streamlined processes where the phosphorylation of the alcohol and the neutralization with morpholine occur in a single reaction vessel, improving efficiency and reducing purification steps. ecust.edu.cn
Continuous Flow Chemistry: Implementing microreactor technology for the continuous production of the compound. This offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.
Research efforts are summarized in the table below, comparing traditional and emerging synthetic approaches.
| Parameter | Traditional Synthesis (e.g., P2O5 method) | Emerging Sustainable Processes |
| Reagents | Phosphorus pentoxide, Polyphosphoric acid | Biocatalysts (enzymes), Milder phosphorylating agents |
| Solvents | Often requires organic solvents | Aqueous media, Ionic liquids, Solvent-free conditions |
| Temperature | Often elevated temperatures | Mild, near-ambient temperatures |
| Waste Profile | Generation of acidic waste streams | Biodegradable byproducts, higher atom economy |
| Process Type | Typically batch processing | Continuous flow, one-pot synthesis |
Advanced Understanding of Self-Assembly and Hierarchical Structures
As an amphiphilic molecule, dodecyl dihydrogen phosphate;morpholine possesses the intrinsic ability to self-assemble in solution, forming complex hierarchical structures. The dodecyl chain constitutes a hydrophobic tail, while the phosphate-morpholinium group acts as a hydrophilic head. This dual nature drives the formation of micelles, vesicles, and liquid crystalline phases, which are crucial for applications in detergency, drug delivery, and materials templating.
Future research will focus on:
Controlling Supramolecular Structures: Investigating how external stimuli such as pH, temperature, ionic strength, and the presence of co-solvents can be used to precisely control the size, shape, and phase of the self-assembled aggregates.
Complex Fluid Dynamics: Studying the rheological properties of concentrated solutions and their behavior in complex environments, such as porous media, which is relevant for applications like enhanced oil recovery. researchgate.netelpub.ru
Interfacial Behavior: Characterizing the adsorption and film-forming properties of the compound at liquid-air and liquid-liquid interfaces to understand its role as an emulsifier and foaming agent.
Templating for Nanomaterials: Using the self-assembled structures as templates for the synthesis of mesoporous materials, such as aluminophosphates, with controlled pore sizes and architectures. scholaris.ca
Rational Design for Tailored Catalytic Performance
The unique combination of an acidic dihydrogen phosphate group and a basic morpholine moiety within the same compound suggests potential for bifunctional or synergistic catalysis. Future work will concentrate on the rational design of catalysts based on this structure. Certain hydrogen phosphate compositions have demonstrated utility as catalysts in organic condensation reactions, including in the synthesis of morpholine compounds themselves. google.com
Key design strategies include:
Tuning Acidity and Basicity: Modifying the chemical structure, for instance, by substituting the dodecyl chain or the morpholine ring, to fine-tune the pKa values of the acidic and basic sites for specific catalytic reactions.
Immobilization on Supports: Anchoring the this compound molecule onto solid supports like silica, alumina (B75360), or polymers to create heterogeneous catalysts. This facilitates catalyst recovery and reuse, enhancing process sustainability.
Interfacial Catalysis: Utilizing the surfactant properties of the compound to catalyze reactions at the interface of immiscible liquid phases (phase-transfer catalysis), thereby enhancing reaction rates and selectivity.
The table below outlines potential areas for rational catalyst design.
| Design Aspect | Objective | Potential Application |
| Active Site Modification | Tune acidic/basic strength | Aldol condensation, esterification, transesterification |
| Support Engineering | Enhance stability and recyclability | Continuous flow reactors, industrial chemical synthesis |
| Alkyl Chain Variation | Control solubility and interfacial activity | Emulsion polymerization, micellar catalysis |
| Interface Tailoring | Optimize metal-support interactions | Propane dehydrogenation, hydrogenation reactions mdpi.comrsc.org |
Development of Multi-functional Materials with Engineered Interfaces
The integration of this compound into larger material systems can impart multiple functionalities, such as surface activity, thermal stability, and biocompatibility. Morpholine and its derivatives are recognized for their utility in creating multifunctional platforms, particularly for biological applications. researchgate.net
Emerging research directions include:
Functional Polymers: Using the compound as a functional monomer or a surfactant template in polymerization processes to create polymers with built-in amphiphilic, conductive, or biocompatible properties.
Smart Coatings and Surfaces: Developing coatings where the compound is a key component, providing properties such as anti-corrosion, anti-fouling, or controlled wettability. The self-assembly at surfaces can create highly ordered molecular layers.
Hybrid Organic-Inorganic Materials: Combining the compound with inorganic nanoparticles or frameworks to create hybrid materials. The phosphate group can strongly coordinate with metal oxides, while the organic components provide processability and functionality. Polydopamine-based materials are an example of how organic molecules can be used to create novel multifunctional nanomaterials. nih.gov
Biomaterials and Drug Delivery: Leveraging the biocompatibility of the morpholine moiety and the self-assembly of the amphiphile to create nanocarriers, such as liposomes or micelles, for targeted drug delivery. nih.gov
Integration of Machine Learning and AI in Compound Design and Property Prediction
The vast chemical space and complex structure-property relationships necessitate more efficient discovery and optimization methods. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools to accelerate the design of new molecules and materials. mdpi.com
Future applications in the context of this compound include:
Property Prediction: Training ML models on existing chemical data to accurately predict key physicochemical properties, such as critical micelle concentration (CMC), solubility, catalytic activity, and toxicity, without the need for extensive experimentation. specialchem.com
Inverse Design: Using generative AI models to design novel analogues of this compound with optimized, predefined properties. The AI could suggest new chemical structures with enhanced performance for a specific application.
Reaction Optimization: Employing AI algorithms to analyze complex reaction networks and predict the optimal conditions (temperature, pressure, catalyst) for synthesizing the compound, leading to higher yields and purity.
Formulation Design: Utilizing ML to rapidly screen and identify optimal formulations containing this compound for complex products like emulsions, detergents, or pharmaceutical preparations.
| Step | Description | AI/ML Tools |
| 1. Data Curation | Collect and standardize data on related compounds and their properties from literature and experiments. | Databases, Data Mining Tools |
| 2. Feature Engineering | Convert chemical structures into machine-readable formats (e.g., molecular fingerprints, descriptors). | RDKit, Mordred |
| 3. Model Training | Train a machine learning model (e.g., neural network, support vector machine) to learn the structure-property relationship. | TensorFlow, Scikit-learn |
| 4. Property Prediction | Use the trained model to predict the properties of new, virtual candidate molecules. | Trained ML Model |
| 5. Inverse Design | Employ generative models (e.g., GANs, VAEs) to generate novel molecular structures with desired target properties. | Generative Adversarial Networks |
| 6. Experimental Validation | Synthesize and test the most promising candidates identified by AI to validate the predictions. | Laboratory Synthesis & Analysis |
Expanding Mechanistic Insights through Advanced Spectroscopic and Computational Methods
A fundamental understanding of the molecular-level behavior of this compound is crucial for optimizing its performance. The combination of advanced analytical techniques and high-performance computing provides unprecedented insight into its structure, dynamics, and interactions.
Future research will heavily rely on:
Advanced Spectroscopy: Techniques like small-angle neutron and X-ray scattering (SANS/SAXS) to probe the morphology of self-assembled structures in solution. Nuclear Magnetic Resonance (NMR) spectroscopy will be used to elucidate molecular conformations and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS): To precisely characterize the compound and analyze its behavior and stability in complex mixtures. elpub.ru
Computational Chemistry:
Density Functional Theory (DFT): To calculate electronic structure, optimize molecular geometries, and investigate reaction mechanisms at the quantum level.
Molecular Dynamics (MD) Simulations: To simulate the self-assembly process of many molecules over time, providing a dynamic picture of micelle formation, interfacial behavior, and interactions with other molecules like drugs or polymers. nih.govnih.gov This can reveal how the compound interacts with cell membranes or templates the growth of materials.
These advanced methods will bridge the gap between molecular structure and macroscopic function, enabling a more rational and predictive approach to the design and application of materials based on this compound.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for dodecyl dihydrogen phosphate and 4-dodecylmorpholine, and how are they characterized?
- Synthesis of Dodecyl Dihydrogen Phosphate : Typically synthesized via esterification of phosphoric acid with dodecyl alcohol under controlled acidic conditions. Purity is verified using NMR (for structural confirmation) and HPLC (for quantification) .
- Synthesis of 4-Dodecylmorpholine : Prepared through alkylation of morpholine with 1-bromododecane. Key steps include refluxing in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Oxidation with hydrogen peroxide yields 4-dodecylmorpholine-N-oxide, a common derivative .
- Characterization Parameters :
Q. What analytical techniques are critical for assessing the purity and stability of these compounds?
- Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) is standard. For 4-dodecylmorpholine, mobile phases often combine acetonitrile with buffered salts (e.g., 10 mM KH₂PO₄) to improve peak resolution .
- Spectroscopy : FTIR confirms functional groups (e.g., P=O stretch at 1250 cm⁻¹ for dodecyl dihydrogen phosphate). Mass spectrometry validates molecular ions (e.g., m/z 255.44 for 4-dodecylmorpholine) .
- Stability Testing : Accelerated stability studies under varying pH (2–9) and temperature (4–40°C) to assess degradation kinetics. Dodecyl dihydrogen phosphate is prone to hydrolysis in alkaline conditions, requiring pH-controlled storage .
Q. How are these compounds applied in foundational biochemical studies?
- Dodecyl Dihydrogen Phosphate : Used as a surfactant in membrane protein solubilization due to its amphiphilic structure. Critical in liposome preparation for drug delivery studies .
- 4-Dodecylmorpholine : Acts as a flotation agent in mineral processing (e.g., potash extraction) and exhibits antimicrobial activity against Gram-positive bacteria (e.g., Bacillus cereus) at concentrations ≥50 µg/mL .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing 4-dodecylmorpholine derivatives with enhanced bioactivity?
- Reaction Optimization :
- Oxidation : Use peracetic acid instead of H₂O₂ to increase yield of 4-dodecylmorpholine-N-oxide, which shows higher antimicrobial potency .
- Substitution : Replace the dodecyl chain with fluorinated alkyl groups via SN2 reactions to improve lipid bilayer penetration in drug delivery systems .
- Bioactivity Screening : Employ time-kill assays and biofilm inhibition studies (e.g., against Candida albicans) to evaluate derivatives. Synergistic effects with antibiotics (e.g., tetracycline) can reduce effective dosages .
Q. What experimental strategies resolve contradictions in surfactant behavior under varying pH conditions?
- Contradiction Example : Dodecyl dihydrogen phosphate shows micelle formation at pH 7 but precipitates at pH <3.
- Resolution Methodology :
Dynamic Light Scattering (DLS) : Monitor micelle size distribution across pH gradients (2–10).
Zeta Potential Measurements : Assess surface charge changes to identify aggregation thresholds .
Molecular Dynamics Simulations : Model protonation states of the phosphate group to predict solubility transitions .
Q. How do structural modifications of 4-dodecylmorpholine impact its efficacy in drug delivery systems?
- Case Study : Adding a polyethylene glycol (PEG) spacer to the morpholine ring enhances blood circulation time but reduces cellular uptake.
- Methodological Approach :
- In Vitro Testing : Use fluorescently tagged derivatives in macrophage cell lines (e.g., RAW 264.7) to quantify uptake via flow cytometry .
- In Vivo Pharmacokinetics : Compare AUC (area under the curve) and half-life of PEGylated vs. non-PEGylated forms in rodent models .
Q. What statistical approaches are recommended for analyzing conflicting antimicrobial activity data?
- Data Contradiction Example : Discrepancies in MIC (minimum inhibitory concentration) values against Saccharomyces cerevisiae across studies.
- Resolution Strategy :
Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., broth media vs. agar diffusion) .
Sensitivity Analysis : Identify outliers by evaluating growth conditions (e.g., temperature, inoculum size) that disproportionately affect results .
Methodological Notes
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., Journal of Organic Chemistry methods) rather than vendor-specific guidelines.
- Critical Data Sources : Prioritize databases like PubChem and EPA DSSTox for physicochemical properties, as they aggregate validated experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
